Isopentyl 2-hydroxy-5-iodobenzoate
Description
Isopentyl 2-hydroxy-5-iodobenzoate is an ester derivative of 2-hydroxy-5-iodobenzoic acid and isopentanol. Its molecular structure features an iodine atom at the 5-position of the aromatic ring and a hydroxyl group at the 2-position, esterified with an isopentyl chain.
Properties
CAS No. |
15125-92-5 |
|---|---|
Molecular Formula |
C12H15IO3 |
Molecular Weight |
334.15 g/mol |
IUPAC Name |
3-methylbutyl 2-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C12H15IO3/c1-8(2)5-6-16-12(15)10-7-9(13)3-4-11(10)14/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI Key |
XNLIIZZEQJEGRD-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C1=C(C=CC(=C1)I)O |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Isopentyl 2-hydroxy-5-iodobenzoate with its closest structural analogs, as identified in commercial catalogs and related literature.
Substituent-Driven Structural Comparisons
| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Predicted logP<sup>a</sup> | Key Applications<sup>b</sup> |
|---|---|---|---|---|---|
| This compound | Iodo (5) | C12H15IO3 | 334.16 | ~3.5 | Pharmaceutical intermediates, radiocontrast agents |
| Isopentyl 5-bromo-2-hydroxybenzoate | Bromo (5) | C12H15BrO3 | 287.15 | ~2.8 | Antimicrobial agents, organic synthesis |
| Isopentyl 4-methoxycinnamate | Methoxy (4) | C15H20O3 | 248.32 | ~3.0 | UV filters, cosmetic formulations |
<sup>a</sup>logP values estimated using fragment-based contribution methods.
<sup>b</sup>Applications inferred from substituent chemistry and commercial listings .
- Iodo vs. Bromo Substituents: The iodine atom in this compound increases molecular weight and polarizability compared to the bromo analog. However, bromine’s smaller atomic radius may favor reactivity in nucleophilic substitutions, making the bromo derivative more suitable for synthetic modifications .
- Hydroxy-Iodo vs. Methoxy-Cinnamate Systems : The methoxy group in Isopentyl 4-methoxycinnamate introduces electron-donating effects, enhancing UV absorption properties typical of cinnamate esters (e.g., sunscreens). In contrast, the electron-withdrawing iodine in this compound may stabilize the aromatic ring, favoring applications in radiography or as a heavy-atom marker in crystallography .
Physicochemical and Functional Differences
- Solubility : The iodo derivative’s higher molecular weight and lipophilicity suggest lower aqueous solubility compared to the bromo and methoxy analogs. This could limit its use in hydrophilic formulations but enhance compatibility with lipid-based drug carriers.
- Stability : Iodine’s susceptibility to photolytic degradation may reduce the shelf-life of this compound compared to the more stable methoxycinnamate.
- Biological Activity : Brominated aromatics are historically associated with antimicrobial activity (e.g., bromosalicylanilides), suggesting Isopentyl 5-bromo-2-hydroxybenzoate may exhibit similar properties. The iodine analog’s bioactivity remains speculative but could involve thyroid hormone mimicry due to iodine’s role in endocrine systems .
Research Findings and Limitations
While direct comparative studies on these compounds are absent in the provided evidence, inferences can be drawn from substituent chemistry:
Synthetic Accessibility : The iodine substituent may complicate synthesis due to handling requirements for heavy halogens, whereas bromo and methoxy analogs are more straightforward to prepare .
Thermal Properties : The melting point of this compound is unreported, but iodine’s bulkiness may lower it relative to the crystalline methoxycinnamate.
Commercial Viability : Isopentyl 4-methoxycinnamate’s use in cosmetics aligns with established markets for cinnamate UV filters, whereas the iodo and bromo derivatives likely serve niche roles in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
